3,4-Diaminobutanoic acid hydrochloride
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Overview
Description
3,4-Diaminobutanoic acid hydrochloride: is an organic compound with the molecular formula C₄H₁₁ClN₂O₂ It is a derivative of 3,4-diaminobutanoic acid, which is a non-proteinogenic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminobutanoic acid hydrochloride typically involves the protection of amino groups followed by selective deprotection. One common method is the chemoenzymatic synthesis, which involves the use of enzymes to achieve high specificity and yield . The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using protected intermediates. The process includes steps such as hydrogenation, crystallization, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .
Scientific Research Applications
Chemistry: In chemistry, 3,4-diaminobutanoic acid hydrochloride is used as a building block for the synthesis of complex molecules. It is also employed in peptide synthesis due to its ability to form stable peptide bonds .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: It is investigated for its role in modulating neurotransmitter levels and its potential as a therapeutic agent for neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3,4-diaminobutanoic acid hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of gamma-aminobutyric acid transaminase, an enzyme responsible for the degradation of gamma-aminobutyric acid. By inhibiting this enzyme, the compound increases the levels of gamma-aminobutyric acid in the brain, which can have various neurological effects . Additionally, it may interact with other neurotransmitter systems, further influencing its pharmacological profile .
Comparison with Similar Compounds
2,4-Diaminobutyric acid: This compound is structurally similar but differs in the position of the amino groups.
3,3-Diaminobutanoic acid: Another similar compound with different substitution patterns, affecting its chemical reactivity and biological activity.
Uniqueness: 3,4-Diaminobutanoic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical properties and biological activity. Its ability to inhibit gamma-aminobutyric acid transaminase and modulate neurotransmitter levels sets it apart from other similar compounds .
Properties
Molecular Formula |
C4H11ClN2O2 |
---|---|
Molecular Weight |
154.59 g/mol |
IUPAC Name |
3,4-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-3(6)1-4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H |
InChI Key |
PKCUCMGDNMFLIP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)N)C(=O)O.Cl |
Origin of Product |
United States |
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